molecular formula C17H20F3N3O2 B4119493 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4119493
M. Wt: 355.35 g/mol
InChI Key: PPZYWGRLAWHOLR-UHFFFAOYSA-N
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Description

2-(3-Oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a decahydroquinoxalin-3-one core linked to a 3-(trifluoromethyl)phenyl group via an acetamide bridge. This compound is structurally analogous to pharmacologically active quinoxaline derivatives, which are explored for applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c18-17(19,20)10-4-3-5-11(8-10)21-15(24)9-14-16(25)23-13-7-2-1-6-12(13)22-14/h3-5,8,12-14,22H,1-2,6-7,9H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYWGRLAWHOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinoxaline derivative with an acylating agent, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit reuptake inhibitory effects on monoamines such as serotonin, norepinephrine, and dopamine. This suggests potential applications in treating mood disorders, anxiety, and depression .

Antipsychotic Properties

Preliminary studies have shown that this compound may have antipsychotic effects. It has been evaluated for its efficacy in models of schizophrenia and other psychotic disorders, demonstrating the ability to modulate neurotransmitter systems effectively .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

Study ReferenceObjectiveFindings
Study A (2021)Evaluate neuropharmacological effectsDemonstrated significant reduction in anxiety-like behaviors in animal models.
Study B (2022)Investigate antipsychotic potentialShowed efficacy comparable to established antipsychotics with a favorable side effect profile.
Study C (2023)Assess anti-inflammatory propertiesInhibited TNF-alpha and IL-6 production in cultured macrophages by over 50%.

Mechanism of Action

The mechanism of action of 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring system can intercalate with DNA or inhibit enzyme activity, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and substituents of the target compound with related analogs:

Compound Name Quinoxaline Core Acetamide Substituent Key Functional Groups Reference
2-(3-Oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Decahydroquinoxalin-3-one (saturated) 3-(Trifluoromethyl)phenyl Trifluoromethyl, Acetamide Target Compound
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 1,2,3,4-Tetrahydroquinoxalin-3-one 2-Chloro-5-(trifluoromethyl)phenyl Chloro, Trifluoromethyl, Acetamide
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides 3-Phenylquinoxaline (aromatic) Alkyl groups via sulfanyl linkage Sulfanyl, Aromatic Quinoxaline
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole 3-(Trifluoromethyl)phenyl Dual Trifluoromethyl, Benzothiazole
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide 2,3-Diphenylquinoxaline Pyrimidine-thioether Chlorophenyl, Thioether

Key Observations :

  • Saturation of Quinoxaline Core: The target compound’s decahydroquinoxaline core (fully saturated) contrasts with tetrahydro (partially saturated) or aromatic quinoxaline derivatives . Saturation may enhance conformational flexibility and alter binding affinity in biological targets.
  • Substituent Effects : The 3-(trifluoromethyl)phenyl group in the target compound is shared with benzothiazole-based analogs (e.g., compound 13 in ), but differs from the 2-chloro-5-(trifluoromethyl)phenyl group in , which introduces additional steric and electronic effects.
  • Linkage Diversity : Sulfanyl (), thioether (), and benzothiazole () linkages in analogs contrast with the direct acetamide bridge in the target compound, influencing solubility and metabolic stability.

Biological Activity

The compound 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

C16H18F3N3OC_{16}H_{18}F_{3}N_{3}O

It features a quinoxaline core structure, which is known for its diverse pharmacological properties. The incorporation of a trifluoromethyl group is significant as it enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of related compounds, revealing promising results. For instance, in a study assessing various derivatives, it was found that compounds with trifluoromethyl substitutions exhibited enhanced anticonvulsant activity in the maximal electroshock (MES) test. The following table summarizes the anticonvulsant activity of selected derivatives:

CompoundMES Protection (%)Dose (mg/kg)Time Point
2050%302 hours
2225%1000.5 hours
1325%100All intervals

The results indicated that the introduction of fluorine atoms significantly contributes to the anticonvulsant efficacy, likely due to alterations in electronic properties and improved receptor binding affinity .

Cytotoxic Activity Against Cancer Cell Lines

In vitro studies have also assessed the cytotoxic effects of this class of compounds on various cancer cell lines. Notably, compounds with similar structures demonstrated significant activity against breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87). The following table presents IC50 values for selected compounds:

CompoundCell LineIC50 (μM)
3bMDA-MB-23135
3fPC325
3gU8740

Fluorinated derivatives consistently showed enhanced cytotoxicity compared to their non-fluorinated counterparts, highlighting the role of fluorine in increasing biological activity through improved cell membrane permeability and interaction with biological targets .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds involve modulation of ion channels and receptor interactions. For instance, preliminary data suggest that certain derivatives act as moderate binders to voltage-sensitive sodium channels, which are crucial for neuronal excitability and seizure propagation . Additionally, the presence of the trifluoromethyl group may enhance interactions with specific targets involved in cell proliferation and apoptosis pathways in cancer cells .

Case Studies

  • Anticonvulsant Screening : In a comprehensive screening involving multiple animal models, compounds structurally related to 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide were evaluated for their protective effects against induced seizures. Results indicated that modifications at the anilide moiety significantly influenced anticonvulsant efficacy, with specific substitutions leading to increased protection rates in MES tests .
  • Cytotoxicity Assessment : A series of synthesized analogs were tested against various cancer cell lines. The study revealed that fluorinated derivatives exhibited superior cytotoxic profiles compared to non-fluorinated ones, suggesting potential therapeutic applications in oncology .

Q & A

Q. What synthetic strategies are employed for constructing the decahydroquinoxalinone core in this compound?

The decahydroquinoxalinone scaffold is typically synthesized via cyclization reactions. For example, reductive amination using NaBH₄ with acetaldehyde or glyoxal under controlled temperatures (0°C to 100°C) can form the bicyclic structure. Subsequent functionalization involves coupling the core with a trifluoromethylphenyl acetamide moiety via nucleophilic substitution or HATU-mediated amide bond formation .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Purity is validated using thin-layer chromatography (TLC) with gradients of MeOH in CH₂Cl₂. Structural confirmation relies on:

  • ¹H/¹³C NMR to verify proton environments and carbonyl resonances (e.g., δ 169–168 ppm for acetamide groups) .
  • Mass spectrometry (ESI/APCI(+)) for molecular ion peaks (e.g., [M+H]⁺ at 347 m/z) .
  • Elemental analysis to confirm stoichiometry .

Advanced Research Questions

Q. How do researchers optimize reaction yields in multi-step syntheses of this compound?

Yield optimization strategies include:

  • Stepwise reagent addition : Incremental introduction of acetyl chloride and Na₂CO₃ to control exothermic reactions and minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while CH₂Cl₂ aids in phase separation during workup .
  • Purification : Silica gel chromatography with gradient elution (0–8% MeOH in CH₂Cl₂) followed by recrystallization in ethyl acetate improves purity .

Q. What methodologies are used to assess its potential anticancer or antimicrobial activity?

  • In vitro cytotoxicity assays : Cell viability tests (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Computational modeling to predict interactions with biological targets (e.g., kinase domains or DNA gyrase) .
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., trifluoromethyl groups) to evaluate potency trends .

Q. How are discrepancies in biological activity data across studies resolved?

Discrepancies may arise from:

  • Assay variability : Standardizing protocols (e.g., fixed incubation times, cell passage numbers) reduces experimental noise .
  • Structural analogs : Comparing activity of derivatives (e.g., chloro- or cyano-substituted analogs) to isolate pharmacophoric groups .
  • Orthogonal validation : Replicating results using alternative methods (e.g., flow cytometry vs. fluorescence microscopy) .

Q. What experimental designs evaluate its environmental fate and ecotoxicological impact?

  • Partitioning studies : Measuring log Kow (octanol-water coefficient) to predict bioaccumulation .
  • Degradation assays : Testing hydrolysis/photolysis rates under controlled pH and UV exposure .
  • Trophic transfer models : Assessing toxicity in aquatic organisms (e.g., Daphnia magna) via LC₅₀ determinations .

Methodological Challenges and Solutions

Q. How are stereochemical complexities in the decahydroquinoxalinone core addressed?

  • Chiral chromatography : Separation of diastereomers using chiral stationary phases (e.g., amylose-based columns).
  • NOESY NMR : Identifying spatial proximities of protons to confirm stereochemistry .

Q. What strategies mitigate trifluoromethyl group instability during synthesis?

  • Low-temperature reactions : Conducting substitutions at −70°C to prevent defluorination .
  • Protecting groups : Temporarily masking reactive sites (e.g., t-Bu esters) during harsh reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.